molecular formula C16H13N3O3S2 B2929076 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324759-09-3

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2929076
CAS RN: 324759-09-3
M. Wt: 359.42
InChI Key: ADBJJPMRFWLBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule, likely used in the field of chemistry or biochemistry. It contains functional groups such as thiazole and carboxamide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .

Scientific Research Applications

Synthesis and Characterization

  • Research focuses on the synthesis of nitrothiophene derivatives with potential applications in radiosensitization and as bioreductively activated cytotoxins for cancer therapy. These compounds have been evaluated for their ability to sensitize hypoxic mammalian cells to radiation, indicating their potential in enhancing radiotherapy's effectiveness (Threadgill et al., 1991).
  • Studies also explore the development of bimetallic composite catalysts using related chemical structures for the synthesis of arylated furans and thiophenes in aqueous media, highlighting their importance in green chemistry and sustainable industrial processes (Bumagin et al., 2019).

Antimicrobial and Antifungal Applications

  • Novel arylazothiazole disperse dyes containing selenium, synthesized from compounds with similar structures, showed significant antimicrobial and antitumor activities. These findings indicate their potential use in developing sterile and bioactive fabrics for medical and industrial applications (Khalifa et al., 2015).
  • Schiff bases and azetidinones derived from isonicotinyl hydrazones, related to the compound of interest, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This research suggests that modifications of the core structure can lead to compounds with significant central nervous system (CNS) activity (Thomas et al., 2016).

Antitubercular and Anticancer Activity

  • Schiff bases and 2-azetidinones of isonocotinyl hydrazone show promising antitubercular and antimicrobial activities, highlighting the potential of structurally related compounds in addressing tuberculosis and other infectious diseases (Sivakumar & Rajasekaran, 2013).
  • Microwave-assisted synthesis of Schiff's bases containing thiadiazole scaffold and benzamide groups has been explored for their anticancer activity. This approach underlines the compound's relevance in developing new therapeutic agents for cancer treatment (Tiwari et al., 2017).

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-9-3-4-10(2)11(7-9)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBJJPMRFWLBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.